molecular formula C22H16N2OS B2400600 (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide CAS No. 1321850-37-6

(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2400600
CAS No.: 1321850-37-6
M. Wt: 356.44
InChI Key: YBDKBYMSGKTOBP-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide is an organic compound that features a thiazole ring, a naphthalene moiety, and a cinnamamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 4-(naphthalen-1-yl)thiazol-2(3H)-ylidene with cinnamoyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the naphthalene moiety can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.

    Reduction: Hydrogenated derivatives with reduced double bonds.

    Substitution: Functionalized derivatives with new substituents on the thiazole or naphthalene rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, and research is conducted to evaluate its efficacy and safety.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide
  • (Z)-N-(4-(phenyl)thiazol-2(3H)-ylidene)cinnamamide
  • (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide

Uniqueness

(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide is unique due to the presence of both a naphthalene moiety and a cinnamamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(14-13-16-7-2-1-3-8-16)24-22-23-20(15-26-22)19-12-6-10-17-9-4-5-11-18(17)19/h1-15H,(H,23,24,25)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDKBYMSGKTOBP-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.